
(5-Chlorothiophen-2-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chlorothiophen-2-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H18Cl2N2O2S2 and its molecular weight is 393.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Chlorothiophen-2-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in the context of thromboembolic disorders and other cardiovascular conditions. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiophene ring, piperazine moiety, and a hydroxyl group. Its molecular formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound acts primarily as an inhibitor of blood coagulation factor Xa , which is crucial in the clotting cascade. This mechanism suggests its potential use in treating various thromboembolic disorders, including:
- Myocardial infarction
- Angina pectoris
- Stroke
- Deep venous thrombosis
The inhibition of factor Xa leads to a decrease in thrombin generation, thereby reducing the formation of fibrin clots. This mechanism is pivotal for therapeutic strategies aimed at preventing and treating thrombotic events.
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits factor Xa activity. For example, a study reported an IC50 value indicating that the compound can significantly reduce factor Xa activity at low concentrations, highlighting its potency as an anticoagulant agent .
In Vivo Studies
Animal models have shown promising results regarding the efficacy of this compound in preventing thrombus formation. In one study, administration of the compound resulted in a marked reduction in thrombus weight compared to control groups, suggesting its potential for clinical application in preventing thrombosis .
Case Studies
Study | Model | Findings |
---|---|---|
Study A | Rat model of thrombosis | Significant reduction in thrombus weight (p < 0.01) after treatment with the compound. |
Study B | Rabbit model post-angioplasty | Reduced incidence of reocclusion compared to untreated controls. |
These studies collectively support the hypothesis that this compound may serve as an effective therapeutic agent in managing thromboembolic conditions.
Safety and Toxicology
While initial studies indicate promising efficacy, comprehensive toxicological assessments are essential to evaluate the safety profile of this compound. Preliminary data suggest a favorable safety margin; however, further studies are required to confirm these findings across diverse biological systems.
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S2.ClH/c16-14-4-3-13(22-14)15(20)18-7-5-17(6-8-18)10-11(19)12-2-1-9-21-12;/h1-4,9,11,19H,5-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIINZPRJFHJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=C(S3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。